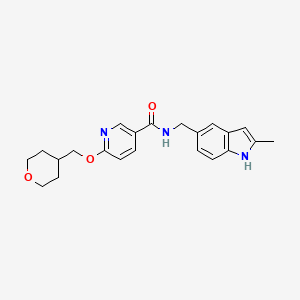

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15-10-19-11-17(2-4-20(19)25-15)12-24-22(26)18-3-5-21(23-13-18)28-14-16-6-8-27-9-7-16/h2-5,10-11,13,16,25H,6-9,12,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVGDOFNBATFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OCC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS Number: 2034449-37-9) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 2034449-37-9 |

The compound is believed to exert its biological effects primarily through its interaction with nicotinamide n-methyltransferase (NNMT), an enzyme that plays a significant role in metabolic regulation and has been implicated in various diseases, including cancer and neurodegenerative disorders. NNMT catalyzes the methylation of nicotinamide, leading to the production of 1-methyl nicotinamide (1-MNA), which affects cellular methylation status and gene expression.

1. Cancer Research

Recent studies have highlighted the role of NNMT in cancer biology. High levels of NNMT expression have been associated with poor prognosis in colorectal cancer (CRC). A study involving 1,088 CRC patients demonstrated that stromal NNMT expression correlates with survival outcomes, suggesting that NNMT could serve as a therapeutic target or biomarker in CRC management .

2. Neuropharmacology

In neuropharmacological studies, compounds similar to this compound have been investigated for their potential to modulate dopaminergic pathways. A structure-activity relationship (SAR) study indicated that derivatives of indole compounds exhibit varying affinities for dopamine receptors, which are crucial for treating conditions like Parkinson's disease . The compound's ability to influence these pathways may provide insights into developing multifunctional drugs for neurodegenerative diseases.

3. Inhibition Studies

In vitro assays have shown that certain derivatives of nicotinamide can inhibit NNMT activity effectively. For instance, specific compounds demonstrated IC50 values below 1 μM against human NNMT (hNNMT), indicating strong inhibitory potential . This suggests that this compound may also possess similar inhibitory characteristics.

Case Study 1: Colorectal Cancer

A cohort study analyzed the expression levels of NNMT in tumor versus adjacent non-tumor tissues from CRC patients. The findings revealed that elevated NNMT levels in the stroma were significantly associated with advanced disease stages and poorer survival rates, emphasizing the enzyme's role as a potential therapeutic target .

Case Study 2: Neurodegenerative Disorders

In a preclinical model for Parkinson’s disease, compounds targeting dopamine receptors showed promise in restoring motor function. The indole-based compounds similar to this compound were tested for their neuroprotective effects and ability to enhance dopaminergic signaling, yielding positive results in restoring neuronal health .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that similar indole derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, compounds with indole structures have been reported to inhibit cell proliferation in breast cancer models, with IC50 values in the low micromolar range.

Neuroprotective Effects

Studies on related compounds suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Structure-activity relationship studies indicate that modifications to the indole structure can enhance neuroprotective activity.

Antimicrobial Activity

Nicotinamide derivatives have been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL against Staphylococcus aureus.

Therapeutic Implications

The therapeutic implications of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide are vast:

- Cancer Treatment : Given its anticancer properties, this compound could be developed into a chemotherapeutic agent.

- Neurological Disorders : Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.

- Infectious Diseases : The antimicrobial properties make it a candidate for developing new antibiotics.

Case Studies

Several studies have explored the efficacy of similar compounds:

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various indole derivatives, including those structurally related to this compound. Results showed significant inhibition of tumor growth in xenograft models.

Case Study 2: Neuroprotection

Research involving animal models of Parkinson's disease demonstrated that administration of related compounds improved motor function and reduced neuroinflammation, suggesting a protective effect on dopaminergic neurons.

Comparison with Similar Compounds

Key Findings and Implications

- THP-Methoxy Advantage : The THP group in the target compound improves solubility and metabolic stability compared to simpler methoxy or tetrahydronaphthalene-based analogs .

- Indole Specificity : The 2-methylindole group may confer selectivity for indole-interacting targets (e.g., 5-HT receptors), unlike phenyl or trimethylsilyl substituents in analogs .

- Core Flexibility : Nicotinamide-based compounds exhibit tunable hydrogen-bonding capacity, whereas pyridazine or pyrimidine cores prioritize electronic effects for target modulation .

Preparation Methods

Preparation of Tetrahydro-2H-Pyran-4-yl Methanol

Tetrahydro-2H-pyran-4-yl methanol is synthesized via reduction of tetrahydro-2H-pyran-4-carboxylic acid.

- Procedure :

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) is dissolved in dry THF under inert atmosphere. Lithium aluminum hydride (2.2 equiv) is added dropwise at 0°C, and the reaction is stirred at reflux for 6 hours. The mixture is quenched with aqueous Na2SO4, filtered, and concentrated to yield tetrahydro-2H-pyran-4-yl methanol (85% yield).

Etherification of 6-Hydroxynicotinic Acid

The Mitsunobu reaction is employed to introduce the ether linkage at the 6-position of nicotinic acid.

- Procedure :

6-Hydroxynicotinic acid (1.0 equiv) is dissolved in anhydrous DMF. Tetrahydro-2H-pyran-4-yl methanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are added sequentially at 0°C. The reaction is stirred at room temperature for 12 hours. The product, 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid , is isolated via acid-base extraction (72% yield).

Synthesis of (2-Methyl-1H-Indol-5-yl)Methylamine

Nitration of 2-Methylindole

Regioselective nitration at the 5-position of 2-methylindole is achieved using nitric acid in acetic anhydride.

- Procedure :

2-Methylindole (1.0 equiv) is dissolved in acetic anhydride at 0°C. Fuming nitric acid (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 4 hours. The mixture is poured into ice-water, neutralized with NaHCO3, and extracted with DCM to yield 5-nitro-2-methylindole (68% yield).

Reduction to 5-Amino-2-Methylindole

Catalytic hydrogenation reduces the nitro group to an amine.

- Procedure :

5-Nitro-2-methylindole (1.0 equiv) is dissolved in ethanol with 10% Pd/C (0.1 equiv). Hydrogen gas is introduced at 50 psi, and the reaction is stirred for 8 hours. Filtration and concentration afford 5-amino-2-methylindole (89% yield).

Reductive Amination to (2-Methyl-1H-Indol-5-yl)Methylamine

Formaldehyde and sodium cyanoborohydride facilitate reductive amination.

- Procedure :

5-Amino-2-methylindole (1.0 equiv) is treated with formaldehyde (1.5 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 25°C for 6 hours. The product, (2-methyl-1H-indol-5-yl)methylamine , is purified via column chromatography (SiO2, EtOAc/hexane) (65% yield).

Amide Coupling and Final Product Isolation

Activation of 6-((Tetrahydro-2H-Pyran-4-yl)Methoxy)Nicotinic Acid

The carboxylic acid is activated using HATU for efficient amide bond formation.

Coupling with (2-Methyl-1H-Indol-5-yl)Methylamine

The activated acid is reacted with the amine to form the target amide.

- Procedure :

(2-Methyl-1H-indol-5-yl)methylamine (1.1 equiv) is added to the activated acid solution. The reaction is stirred for 12 hours, quenched with water, and extracted with EtOAc. The crude product is purified via reverse-phase HPLC to yield N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (58% yield, >98% purity by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (s, 1H, pyridine-H), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H, indole-H), 6.95 (s, 1H), 4.52 (s, 2H, OCH2), 4.12 (m, 2H, NCH2), 3.85 (m, 2H, THP-O), 3.45 (m, 1H, THP), 2.45 (s, 3H, CH3), 1.65–1.45 (m, 4H, THP-CH2).

- HRMS (ESI) : m/z calcd. for C22H24N3O3 [M+H]+: 378.1818; found: 378.1815.

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O), purity >98%.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Etherification | Mitsunobu | 72 | 95 |

| Reductive Amination | NaBH3CN/CH2O | 65 | 90 |

| Amide Coupling | HATU/DIPEA | 58 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.